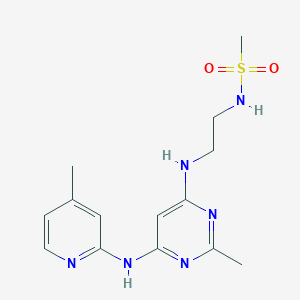

N-(2-((2-甲基-6-((4-甲基吡啶-2-基)氨基)嘧啶-4-基)氨基)乙基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a pyrimidine derivative . Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in the design of structures in medicinal chemistry . They have been reported to exhibit diverse types of biological and pharmaceutical activities, such as antimicrobial, antiviral, antitumor, and antifibrotic properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of similar compounds has been solved using the dual-space algorithm and refined by full-matrix least squares against F2 using the NoSpherA2 algorithm .Chemical Reactions Analysis

Pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . For example, the carboxylic acid moiety at the C-3 position of the pyridine is found in vitamin B3, which has multiple biological activities .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the crystal system of a similar compound at 100 K is triclinic, space group P4(3) with a = 9.4694 (10) Å, b = 9.4694 (10) Å, c = 18.886 (3) Å, α = 90°, β = 90°, γ = 90° .科学研究应用

分子和超分子结构

N-(2-((2-甲基-6-((4-甲基吡啶-2-基)氨基)嘧啶-4-基)氨基)乙基)甲磺酰胺及其衍生物家族表现出有趣的分子和超分子结构。研究表明,诸如 N-[2-(吡啶-2-基)乙基]甲磺酰胺的衍生物表现出独特的氢键模式,这有助于它们的分子组装和相互作用。这一特性对于理解该化合物在诸如晶体学和材料科学等领域的潜在应用至关重要 (Jacobs、Chan 和 O'Connor,2013)。

合成和化学反应性

该化合物的结构框架允许采用多种合成方法和反应性。例如,5-磺酰胺甲基取代的 4,7-二氢唑并[1,5-a]嘧啶的直接合成突出了磺酰胺衍生物在化学合成中的多功能性。这项研究概述了一种合成一类化合物的方法,该化合物可能对开发新型治疗剂或化学探针具有重大意义 (Shvets 等,2020)。

药理潜力

对相关吡啶类似物的药理学方面的研究证明了新药开发的潜力。对吡啶类似物(包括磺酰胺)的合成和评估的研究表明它们对各种细菌菌株具有疗效,这为新型抗菌剂提供了一条有希望的途径。这一研究领域对于解决日益严重的抗生素耐药性问题至关重要 (Patel 和 Patel,2012)。

催化应用

该化合物的另一个引人入胜的应用领域是其在催化中的应用。衍生物烟碱甲磺酸盐 (NMS) 在合成 2-氨基-3-氰基吡啶中显示出优异的催化活性。这项工作证明了使用磺酰胺衍生物作为有机合成中催化剂的潜力,尤其是在环保和高效的工艺中 (Tamaddon 和 Azadi,2018)。

材料科学应用

该化合物及其衍生物在材料科学中也有应用,例如在电光薄膜的合成中。类似于目标化合物的吡咯-吡啶基双支色光团的结构影响了它们的共价自组装、薄膜微观结构和非线性光学响应。这项研究指出了磺酰胺衍生物在开发具有定制化特性的先进光学材料中的潜在用途 (Facchetti 等,2006)。

作用机制

Target of Action

The primary target of this compound is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains .

Mode of Action

The compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase . It binds to the enzyme and inhibits its activity, thereby affecting the formation of stable collagen .

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase by the compound affects the collagen synthesis pathway . This leads to a reduction in the production of collagen, a protein that provides structure to much of your body, including skin, hair, nails, bones, and ligaments .

Result of Action

The inhibition of collagen prolyl-4-hydroxylase leads to a significant reduction in the production of collagen . This could potentially be used to treat conditions characterized by excessive collagen production, such as fibrotic diseases .

安全和危害

未来方向

The pyrimidine moiety has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

属性

IUPAC Name |

N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O2S/c1-10-4-5-15-12(8-10)20-14-9-13(18-11(2)19-14)16-6-7-17-23(3,21)22/h4-5,8-9,17H,6-7H2,1-3H3,(H2,15,16,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJMHPCILSZMKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNS(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2871843.png)

![1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2871847.png)

![1-Oxo-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2871852.png)

![5-(azepan-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2871853.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2871855.png)

![1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2871856.png)

![4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B2871860.png)